(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%

Übersicht

Beschreibung

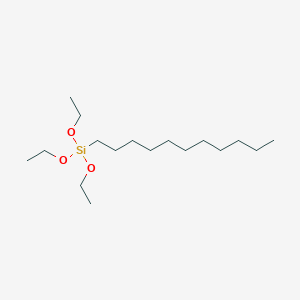

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% (abbreviated as NAPTMS) is a functionalized organosilane compound which has various applications in scientific research and laboratory experiments. It is an organosilane compound containing an alkyl chain of octyl, amine, and trimethoxy groups. NAPTMS has been used in various applications such as surface treatments, coating and adhesion, and hydrophobicity. It has also been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% involves the reaction of 3-aminopropyltrimethoxysilane with n-octyl bromide in the presence of a base to form the desired product.

Starting Materials

3-aminopropyltrimethoxysilane, n-octyl bromide, base (e.g. potassium carbonate), solvent (e.g. toluene)

Reaction

Add 3-aminopropyltrimethoxysilane and n-octyl bromide to a solvent (e.g. toluene) and stir., Add a base (e.g. potassium carbonate) to the mixture and continue stirring., Heat the mixture to reflux for several hours., Cool the mixture and filter off any solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by column chromatography or recrystallization to obtain (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95%.

Wirkmechanismus

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a long alkyl chain, which makes it an ideal molecule for surface modification. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. The hydrophobic octyl group allows the molecule to attach to surfaces, while the amine group provides a functional group for further modification.

Biochemische Und Physiologische Effekte

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments is its ability to modify surfaces. The octyl group provides hydrophobicity, while the amine group provides a functional group for surface functionalization. The trimethoxy group provides a reactive site for surface modification. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% is relatively easy to synthesize and is relatively inexpensive.

However, there are some limitations to using (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% in lab experiments. It is not stable in aqueous solutions, which can limit its use in certain experiments. In addition, it can be difficult to control the reaction conditions, which can lead to inconsistent results.

Zukünftige Richtungen

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used to modify surfaces for a variety of applications, such as drug delivery, biosensors, and tissue engineering. In addition, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. It could also be used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces. Finally, (N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% could be used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles.

Wissenschaftliche Forschungsanwendungen

(N-n-Octyl-3-aminopropyl)trimethoxysilane, 95% has been used in various scientific research applications, such as surface treatments, coating and adhesion, and hydrophobicity. It has been used in the synthesis of nanomaterials, such as nanotubes, nanowires, nanorods, and nanoparticles. It has also been used in the synthesis of organic-inorganic hybrid materials, such as silica-polymer composites. In addition, it has been used in the preparation of functionalized surfaces, such as hydrophobic and hydrophilic surfaces.

Eigenschaften

IUPAC Name |

N-(3-trimethoxysilylpropyl)octan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H33NO3Si/c1-5-6-7-8-9-10-12-15-13-11-14-19(16-2,17-3)18-4/h15H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZKFSFZWCXHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604532 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |

CAS RN |

89130-62-1 | |

| Record name | N-[3-(Trimethoxysilyl)propyl]octan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6327393.png)